Cyclohexanol, 2-(1-pyrrolidinyl)-
Overview
Description
Cyclohexanol, 2-(1-pyrrolidinyl)-: is a chiral molecule with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol . This compound features a cyclohexane ring substituted with a hydroxyl group at position 1 and a pyrrolidine ring at position 2. It exists as a pair of enantiomers and potentially as cis/trans isomers. The compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanol, 2-(1-pyrrolidinyl)- can be synthesized through the reaction of pyrrolidine with cyclohexene oxide . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of cyclohexanol, 2-(1-pyrrolidinyl)- involves large-scale synthesis using similar reaction routes as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. The use of continuous flow reactors and advanced separation techniques enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanol, 2-(1-pyrrolidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize cyclohexanol, 2-(1-pyrrolidinyl)- to the corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding alcohol or amine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyclohexanol, 2-(1-pyrrolidinyl)- can yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce cyclohexanol or cyclohexylamine.
Scientific Research Applications
Cyclohexanol, 2-(1-pyrrolidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: Cyclohexanol, 2-(1-pyrrolidinyl)- is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of cyclohexanol, 2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways . The compound can act as a modulator of enzyme activity, influencing various biochemical processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexanol: A related compound with a hydroxyl group attached to a cyclohexane ring.
Cyclohexanone: The oxidized form of cyclohexanol, featuring a ketone group.
Cyclohexylamine: The amine derivative of cyclohexanol.
Uniqueness: Cyclohexanol, 2-(1-pyrrolidinyl)- is unique due to the presence of both a hydroxyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural motif is not commonly found in naturally occurring compounds, making it valuable for synthetic and research applications.
Properties
IUPAC Name |
2-pyrrolidin-1-ylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDLIAAUJBCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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